molecular formula C18H21F3N4O3 B2628817 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide CAS No. 2097930-80-6

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

Cat. No. B2628817
CAS RN: 2097930-80-6
M. Wt: 398.386
InChI Key: FMEYWCUAEMJIBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to contain a piperidine ring (a six-membered ring with one nitrogen atom), an imidazolidinone group (a five-membered ring containing two nitrogen atoms and a carbonyl group), and a trifluoroethyl group (a two-carbon chain with three fluorine atoms attached).


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carboxamide group and the potentially aromatic imidazolidinone ring could influence the compound’s solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Glycine Transporter Inhibition

A structurally related compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was identified as a glycine transporter 1 (GlyT1) inhibitor, suggesting a potential role in central nervous system disorders (Yamamoto et al., 2016).

Soluble Epoxide Hydrolase Inhibition

Research on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives, closely related to the queried compound, highlighted their role as inhibitors of soluble epoxide hydrolase. This finding could be relevant in addressing various disease models (Thalji et al., 2013).

Radiopharmaceutical Development

A study on mixed ligand fac-tricarbonyl complexes, including imidazole-related compounds, offers insights into their use in radiopharmaceutical development, potentially applicable in diagnostic imaging (Mundwiler et al., 2004).

Anticonvulsant Properties

Imidazolidine derivatives, similar to the compound of interest, have been evaluated for anticonvulsant activity, indicating potential applications in the treatment of epilepsy or related disorders (Deodhar et al., 2009).

Analgesic and Anti-inflammatory Activity

Studies on N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, structurally related to the queried compound, demonstrated analgesic and anti-inflammatory activities, suggesting potential therapeutic applications (Ukrainets et al., 2019).

Serotonin 5-HT2 Antagonism

Research into substituted 3-(4-fluorophenyl)-1H-indoles, related to the queried compound, explored their role as serotonin 5-HT2 antagonists, which could be significant in psychiatric or neurological disorders (Andersen et al., 1992).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. Potential areas of interest could include medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3/c1-12-4-2-3-5-14(12)22-16(27)23-8-6-13(7-9-23)24-10-15(26)25(17(24)28)11-18(19,20)21/h2-5,13H,6-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEYWCUAEMJIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

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